Hordenine sulfate

描述

Hordenine is a natural product found in Laurencia pinnatifida, Senegalia berlandieri, and other organisms with data available.

See also: Selenicereus grandiflorus stem (part of).

Structure

3D Structure

属性

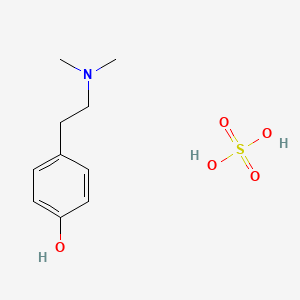

IUPAC Name |

4-[2-(dimethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046096 | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 mg/mL | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-15-1 | |

| Record name | Hordenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-dimethylaminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HORDENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 °C | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Hordenine from Barley: A Technical Guide

Published: November 25, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in high concentrations in germinated barley (Hordeum vulgare). First isolated from barley in 1906, its biosynthesis from L-tyrosine and its biological activities have been a subject of scientific inquiry for over a century. This technical guide provides an in-depth overview of the historical discovery, biosynthetic pathway, and methods for the extraction and isolation of hordenine from barley. It includes detailed experimental protocols, quantitative data on yields and physicochemical properties, and visualizations of its key signaling pathways, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: A Tale of Two Discoveries

The history of hordenine begins not with barley, but with a cactus. In 1894, German pharmacologist Arthur Heffter isolated an alkaloid from Anhalonium fissuratus (now Ariocarpus fissuratus), which he named "anhalin"[1][2]. Twelve years later, in 1906, E. Léger independently extracted a new alkaloid from the germinated sprouts of barley, naming it "hordenine" after the plant's genus, Hordeum[1][2]. It was not until 1919 that Ernst Späth demonstrated that anhalin and hordenine were, in fact, the identical chemical compound, with the name hordenine being retained[1].

Hordenine's presence is most significant in germinated barley, or malt, where its concentration increases substantially during the sprouting process. It is biosynthesized from the amino acid L-tyrosine through a series of enzymatic steps that occur primarily in the roots of the seedlings. Due to its prevalence in malt, hordenine is a natural constituent of beer. Pharmacologically, it is known to act as a selective agonist of the dopamine D2 receptor and an inhibitor of inflammatory signaling pathways, making it a molecule of interest for further research.

Biosynthesis of Hordenine in Barley

The biosynthetic pathway of hordenine in barley seedlings is a well-established process involving the decarboxylation and sequential N-methylation of L-tyrosine. The entire process is localized in the roots of the germinating plant. Seminal work in the 1950s by researchers including E. Leete and L. Marion elucidated this pathway using radiolabeled precursors to trace the metabolic fate of tyrosine.

The key steps are:

-

Decarboxylation: L-Tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase (TyDC).

-

First N-methylation: Tyramine is methylated to form N-methyltyramine.

-

Second N-methylation: N-methyltyramine is methylated again to yield the final product, hordenine.

References

A Technical Guide to the Natural Sources and Analysis of Hordenine in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of hordenine (N,N-dimethyltyramine), a phenethylamine alkaloid found in various plant species. It addresses the natural occurrence, biosynthesis, and quantitative distribution of hordenine. Detailed methodologies for its extraction and analysis are presented, alongside an exploration of its key pharmacological signaling pathways. Notably, while this guide focuses on hordenine, it is important to clarify that its metabolite, hordenine sulfate, is typically formed in vivo following ingestion and is not reported as a naturally occurring constituent within plants[1]. All quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Natural Occurrence and Quantitative Data

Hordenine is present across a diverse range of the plant kingdom, including grasses, cacti, and some marine algae[2][3][4]. Its concentration can vary significantly based on the plant species, the specific plant part, and environmental conditions such as light duration[2]. The most notable and well-researched sources are grasses of the Hordeum genus, from which the alkaloid derives its name.

The following table summarizes the concentration of hordenine reported in various plant sources.

| Plant Species | Family | Plant Part(s) | Hordenine Concentration | Reference(s) |

| Hordeum vulgare (Barley) | Poaceae | Seedlings | ~0.2% (2000 µg/g) | |

| Hordeum vulgare (Barley) | Poaceae | Green Malt Roots | ~3363 µg/g | |

| Hordeum vulgare (Barley) | Poaceae | Kilned Malt Roots | ~4066 µg/g | |

| Hordeum vulgare (Barley) | Poaceae | Roots (variable) | 1 - 2625 µg/g (fresh weight) | |

| Panicum miliaceum (Proso Millet) | Poaceae | Seedlings | ~0.2% (2000 µg/g) | |

| Sorghum vulgare (Sorghum) | Poaceae | Seedlings | ~0.1% (1000 µg/g) | |

| Echinopsis candicans (Cactus) | Cactaceae | Whole Plant | 0.5 - 5.0% | |

| Ariocarpus fissuratus (Cactus) | Cactaceae | Whole Plant | Present (first isolated source) | |

| Sceletium tortuosum (Kanna) | Aizoaceae | Foliage and Stems | 0.027 - 1.071 mg/g | |

| Citrus aurantium (Bitter Orange) | Rutaceae | Fruit/Peel | Present | |

| Gigartina stellata (Red Alga) | Gigartinaceae | Whole Organism | Present |

Hordenine Biosynthesis in Plants

Hordenine is biosynthesized from the aromatic amino acid L-tyrosine. The pathway involves a decarboxylation followed by a stepwise N-methylation process. Phenylalanine can also serve as an initial precursor, as it can be converted to tyrosine within the plant. The key enzymatic steps are:

-

Decarboxylation: L-tyrosine is converted to tyramine.

-

First N-methylation: The enzyme tyramine N-methyltransferase catalyzes the transfer of a methyl group to tyramine, forming N-methyltyramine.

-

Second N-methylation: A subsequent methylation step converts N-methyltyramine into the final product, hordenine (N,N-dimethyltyramine).

Experimental Protocols: Extraction and Quantification

The accurate quantification of hordenine from complex plant matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common techniques employed.

A generalized workflow for the analysis of hordenine in plant material is outlined below. This protocol is a composite of standard practices in phytochemistry.

-

Sample Preparation :

-

Plant material (e.g., roots, leaves) is harvested, flash-frozen in liquid nitrogen, and lyophilized (freeze-dried) to remove water and preserve metabolites.

-

The dried material is ground into a fine, homogenous powder using a mortar and pestle or a ball mill.

-

-

Extraction :

-

A precisely weighed amount of powdered plant material (e.g., 100 mg) is placed in a microcentrifuge tube.

-

An appropriate solvent is added. A common choice is methanol or a methanol:water mixture (e.g., 80:20 v/v). For targeted analysis, an acidic aqueous solution may be used to protonate the amine, enhancing its solubility.

-

To improve extraction efficiency, the sample is vortexed and sonicated in an ultrasonic bath for a specified period (e.g., 30 minutes).

-

The mixture is then centrifuged at high speed (e.g., 16,000 x g for 10 minutes) to pellet solid debris. The supernatant containing the extracted alkaloids is carefully transferred to a new tube.

-

-

Purification (Optional but Recommended) :

-

For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering compounds. A cation-exchange SPE cartridge can be effective for purifying basic alkaloids like hordenine.

-

-

Analysis and Quantification :

-

The final extract is analyzed using an analytical instrument.

-

HPLC-UV/DAD : Separation is achieved on a C18 reversed-phase column with a mobile phase typically consisting of a buffered aqueous solution and a polar organic solvent like acetonitrile. Hordenine can be detected by its UV absorbance.

-

LC-MS/MS : For higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry is the preferred method. An internal standard, such as deuterated hordenine (hordenine-d6), should be added at the beginning of the extraction process for precise quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both hordenine and the internal standard.

-

Pharmacological Profile and Signaling Pathways

Hordenine is pharmacologically active, exerting its effects through interactions with several key signaling systems. Its potential as a neuroprotective and anti-inflammatory agent is linked to its modulation of the NF-κB and MAPK pathways. Furthermore, it has been identified as a selective agonist for the dopamine D2 receptor (DRD2), which is significant for its potential effects on neurological function.

Studies have shown that hordenine acts as an agonist at the DRD2, but not the D1 receptor. The DRD2 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). This mechanism is central to its potential role in modulating dopaminergic signaling, which may alleviate motor deficits in models of Parkinson's disease.

Hordenine has demonstrated anti-inflammatory and neuroprotective properties by inhibiting the activation of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (p38, ERK1/2, JNK). By suppressing these pathways, hordenine can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

References

Hordenine Sulfate's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid, and its sulfate salt have garnered significant interest within the scientific community for their multifaceted pharmacological effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of the core mechanisms of action of hordenine sulfate, focusing on its interactions with key CNS targets. Hordenine acts as a biased agonist at the dopamine D2 receptor, an inhibitor of monoamine oxidase B (MAO-B), a norepinephrine reuptake inhibitor, and an agonist at the trace amine-associated receptor 1 (TAAR1). This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanisms of Action in the CNS

This compound's influence on the CNS is attributed to its ability to modulate several key neurotransmitter systems. Its primary mechanisms of action include:

-

Dopamine D2 Receptor (D2R) Agonism: Hordenine acts as a biased agonist at the D2R, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This biased agonism suggests a potential for therapeutic effects with a reduced side-effect profile compared to unbiased D2R agonists.

-

Monoamine Oxidase B (MAO-B) Inhibition: Hordenine is a substrate for and an inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, hordenine can increase synaptic dopamine levels, contributing to its stimulant and mood-elevating effects.

-

Norepinephrine Reuptake Inhibition: Hordenine inhibits the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. This action contributes to its sympathomimetic effects, including increased alertness and focus.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Hordenine is an agonist at TAAR1, a receptor involved in modulating monoaminergic systems. Activation of TAAR1 can influence dopamine and serotonin neurotransmission, suggesting a complex regulatory role for hordenine in the CNS.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for hordenine's interaction with its primary CNS targets.

Table 1: Hordenine Receptor and Transporter Interactions

| Target | Parameter | Value | Species | Reference |

| Dopamine D2 Receptor (D2R) | Kᵢ | 13 µM | Human | |

| EC₅₀ (cAMP inhibition) | 3.7 µM | Human | [1] | |

| Norepinephrine Transporter (NET) | Activity | Inhibitor | Rat | [2] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ (cAMP accumulation) | 47 µM | Human | [3][4] |

Table 2: Hordenine Enzyme Interactions

| Enzyme | Parameter | Value | Species | Reference |

| Monoamine Oxidase B (MAO-B) | Kₘ | 479 µM | Rat | |

| Vₘₐₓ | 128 nmol/mg protein/h | Rat |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

Hordenine's biased agonism at the D2R leads to the activation of Gαi/o signaling, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. This is in contrast to the β-arrestin pathway, which is not significantly engaged by hordenine.

Dopamine D2 Receptor signaling pathway activated by hordenine.

MAO-B Inhibition Workflow

The inhibitory activity of hordenine on MAO-B is typically assessed using a fluorometric assay. This workflow outlines the general steps involved in such an experiment.

General workflow for an MAO-B inhibition assay.

Norepinephrine Transporter Inhibition

Hordenine blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to adrenergic receptors.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Hordenine Sulfate: A Technical Analysis of its Agonist Activity at the Dopamine D2 Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of hordenine's activity as a dopamine D2 receptor (D2R) agonist. Hordenine, a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, has been identified as a biased agonist of the D2R.[1] This document compiles quantitative data on its binding affinity and functional potency, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows. The focus is on hordenine's functional selectivity, favoring G-protein signaling over β-arrestin recruitment, a characteristic with significant implications for therapeutic drug design. While this document refers to hordenine sulfate, it is important to note that hordenine is the pharmacologically active molecule, and this compound is its primary metabolite.[2][3] The data presented herein pertains to the activity of hordenine.

Quantitative Data Presentation

The pharmacological activity of hordenine at the dopamine D2 receptor has been quantified through various in vitro assays. The following tables summarize the key binding and functional parameters.

Table 1: Binding Affinity of Hordenine for the Dopamine D2 Receptor

| Compound | Receptor | Kᵢ (Inhibitory Constant) | Reference |

|---|

| Hordenine | Dopamine D2 (D2R) | 13 µM |[2][4] |

Table 2: Functional Efficacy and Potency of Hordenine at the Dopamine D2 Receptor

| Assay Type | EC₅₀ (Half-maximal Effective Conc.) | Efficacy (Relative to Dopamine) | Key Finding | Reference |

|---|---|---|---|---|

| G-Protein Activation (cAMP Inhibition) | 3.7 µM | 76% | Activates G-protein pathway | |

| β-Arrestin-2 Recruitment | No agonist activity detected | N/A | Does not recruit β-arrestin-2 |

| β-Arrestin-2 Recruitment (Antagonism) | - | - | Antagonizes quinpirole-stimulated recruitment | |

Signaling Pathways and Mechanism of Action

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). However, like many GPCRs, it can also initiate signals through a G-protein-independent pathway involving β-arrestin.

Hordenine exhibits biased agonism, meaning it preferentially activates one signaling pathway over another. In contrast to the endogenous ligand dopamine, which activates both G-protein and β-arrestin pathways, hordenine selectively activates the G-protein pathway. This functional selectivity is a topic of significant interest in drug development, as it may allow for the separation of therapeutic effects from unwanted side effects.

Caption: Canonical Dopamine D2 Receptor G-protein signaling pathway.

Caption: Hordenine's biased agonism at the Dopamine D2 Receptor.

Experimental Protocols

The characterization of hordenine as a D2R agonist involves a series of standard pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Displacement Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Radioligand: e.g., [³H]-Spiperone or [³H]-N-methylspiperone.

-

Non-specific binding control: e.g., (+)-Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test compound: this compound dissolved in appropriate vehicle.

-

-

Procedure:

-

Prepare cell membranes by homogenizing receptor-expressing cells in an ice-cold buffer, followed by centrifugation to pellet the membranes.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of hordenine.

-

For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor like butaclamol.

-

Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the hordenine concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of hordenine that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures a compound's ability to activate the Gαi/o pathway by quantifying the inhibition of adenylyl cyclase activity.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: e.g., HBSS with 20 mM HEPES.

-

Forskolin: An adenylyl cyclase activator.

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

-

-

Procedure:

-

Seed the D2R-expressing cells in 96-well or 384-well plates and culture overnight.

-

Remove the culture medium and add varying concentrations of hordenine to the cells. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is done in the continued presence of hordenine.

-

Incubate for an additional period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the hordenine concentration.

-

Determine the EC₅₀ value, which is the concentration of hordenine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels.

-

The maximal effect (Eₘₐₓ) can be compared to that of a reference full agonist, like dopamine or quinpirole, to determine relative efficacy.

-

Experimental and Logical Workflows

The characterization of a novel compound like hordenine as a D2R agonist follows a logical progression from initial screening to detailed functional analysis.

Caption: Workflow for in vitro characterization of a D2R agonist.

Discussion and Future Directions

The available data robustly identify hordenine as a partial agonist of the dopamine D2 receptor. Its most notable feature is its pronounced biased agonism, stimulating G-protein signaling with an efficacy of approximately 76% compared to dopamine, while demonstrating no agonistic activity at the β-arrestin-2 pathway. In fact, it acts as an antagonist at the β-arrestin pathway when co-administered with a standard agonist. This profile suggests that hordenine-like scaffolds could be valuable starting points for developing novel therapeutics for conditions like Parkinson's disease, where D2R activation is desired, but with a potentially reduced side-effect profile often linked to β-arrestin signaling.

While hordenine itself has a relatively low micromolar potency, which may limit its direct therapeutic utility, its unique signaling profile is of high interest. Future research should focus on structure-activity relationship (SAR) studies to identify modifications that can enhance potency and affinity for the D2R while retaining or even augmenting its G-protein bias. Furthermore, although studies have shown hordenine can cross the blood-brain barrier in vitro, further in vivo pharmacokinetic and pharmacodynamic studies are necessary to fully understand its potential to modulate central nervous system D2 receptors after systemic administration.

Conclusion

Hordenine is a functionally selective, G-protein biased partial agonist at the dopamine D2 receptor. It possesses a binding affinity (Kᵢ) of 13 µM and functional potency (EC₅₀) of 3.7 µM in cAMP inhibition assays. Its inability to recruit β-arrestin-2 distinguishes it from the endogenous agonist dopamine and other balanced D2R agonists. This technical summary provides the foundational data, experimental context, and mechanistic understanding of hordenine's action, highlighting its significance as a research tool and a potential scaffold for the development of next-generation biased dopaminergic ligands.

References

- 1. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Initial Studies on the Cardiovascular Effects of Hordenine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Cardiovascular Effects

Initial research indicates that hordenine sulfate acts as an indirect sympathomimetic agent. Its primary mechanism of action is the release of stored norepinephrine from nerve endings. This leads to a cascade of cardiovascular responses, including a positive inotropic effect on the heart, an increase in blood pressure, and alterations in peripheral blood flow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on the cardiovascular effects of hordenine.

Table 1: In Vivo Cardiovascular Effects of Intravenous Hordenine in Horses

| Parameter | Dose (IV) | Observation | Species | Reference |

| Heart Rate | 2.0 mg/kg | Approximately doubled from resting values | Horse | [1][2][3][4] |

| Respiratory Rate | 2.0 mg/kg | Increased by approximately 250% | Horse | [1] |

| Onset of Effects | 2.0 mg/kg | Within minutes, peaking within 10 minutes | Horse | |

| Duration of Effects | 2.0 mg/kg | Transient, with animals appearing normal within 30 minutes | Horse |

Note: Oral administration of 2.0 mg/kg hordenine in horses showed no significant changes in heart rate, respiratory rate, or behavior.

Table 2: In Vivo Cardiovascular Effects of Hordenine in Rats and Dogs (Qualitative and Limited Quantitative Data)

| Parameter | Observation | Species | Reference |

| Inotropic Effect | Positive (increased force of contraction) | Rat, Dog | |

| Blood Pressure | Increased systolic and diastolic pressure | Rat, Dog | |

| Peripheral Blood Flow | Increased volume | Rat, Dog |

Note: While the study by Hapke and Strathmann (1995) is a cornerstone in this area, the full text with detailed quantitative data on the dose-response relationship for blood pressure and peripheral blood flow in rats and dogs was not accessible for this review. The effects were noted to be short-lived and require high doses.

Table 3: In Vitro Effects of Hordenine on Human Adrenergic Receptors

| Receptor Subtype | EC50 (µM) | Emax (%) | Assay Type | Reference |

| ADRα1B | 5.7 | 37 | Receptor Activation Assay | |

| ADRα1D | 6.1 | 23 | Receptor Activation Assay | |

| ADRα2A | 690 | 12 | Receptor Activation Assay |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the cardiovascular effects of hordenine.

In Vivo Cardiovascular Studies in Horses

Reference: Frank, M., Weckman, T. J., Wood, T., Woods, W. E., Tai, C. L., Chang, S. L., ... & Tobin, T. (1990). Hordenine: pharmacology, pharmacokinetics and behavioural effects in the horse. Equine veterinary journal, 22(6), 437-441.

-

Animals: Ten horses were used in the study.

-

Drug Administration: this compound was administered as a rapid intravenous (IV) injection at a dose of 2.0 mg/kg body weight. For oral administration studies, the same dose was used.

-

Cardiovascular Monitoring:

-

Heart Rate: Monitored continuously. The mean heart rate increased by approximately 100% over baseline within the first 5 minutes post-injection, remained elevated for about 15 minutes, and returned to control levels by 25 minutes.

-

Respiratory Rate: Monitored continuously. The respiration rate more than doubled within the first 5 minutes post-injection.

-

-

Behavioral Observations: Horses were observed for behavioral changes, such as the flehmen response and defecation, which occurred within 60 seconds of IV injection.

In Vivo Cardiovascular Studies in Rats and Dogs (Generalized Protocol)

While the specific protocol from Hapke and Strathmann (1995) is unavailable, a general methodology for assessing cardiovascular parameters in these species is as follows:

-

Animals: Male Wistar rats or Beagle dogs are commonly used.

-

Anesthesia: Animals are typically anesthetized, for example, with an intraperitoneal injection of a urethane solution for rats.

-

Drug Administration: this compound would be administered intravenously, likely through a cannulated femoral or jugular vein, to observe immediate cardiovascular effects. A range of doses would be used to establish a dose-response relationship.

-

Cardiovascular Monitoring:

-

Blood Pressure: A catheter is inserted into the carotid artery and connected to a pressure transducer to continuously measure systolic and diastolic blood pressure.

-

Heart Rate: Derived from the blood pressure waveform or measured via electrocardiogram (ECG).

-

Peripheral Blood Flow: Can be measured using techniques like laser Doppler flowmetry on specific vascular beds.

-

In Vitro Adrenergic Receptor Activation Assay

Reference: Based on the methodology described in studies of phenethylamine analogues on human adrenergic receptors.

-

Cell Lines: CHEM-1 cells stably co-expressing a given human adrenergic receptor subtype (e.g., ADRα1B, ADRα1D, ADRα2A) and a high-efficiency G-protein (Gα16).

-

Assay Principle: The assay measures the activation of the receptor by detecting changes in intracellular calcium levels using a fluorescent calcium indicator.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence measurement is taken.

-

This compound at various concentrations is added to the wells.

-

The change in fluorescence, indicating intracellular calcium mobilization upon receptor activation, is measured using a fluorescence plate reader.

-

The data is used to generate concentration-response curves and calculate EC50 (the concentration of agonist that gives half-maximal response) and Emax (the maximum response) values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of hordenine and a typical experimental workflow for in vivo cardiovascular studies.

References

- 1. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]

- 3. In vivo exploration of cardiovascular diseases [cardiomedex.com]

- 4. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Hordenine Sulfate: A Technical Whitepaper on its Selective Role as a Monoamine Oxidase-B Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, including barley, has garnered scientific interest for its pharmacological activities. This technical guide provides an in-depth analysis of hordenine sulfate's role as a selective substrate for monoamine oxidase-B (MAO-B). While hordenine is often anecdotally referred to as a MAO-B inhibitor, this paper clarifies its primary function as a substrate, supported by available kinetic data. This document summarizes key quantitative parameters, outlines detailed experimental methodologies for assessing its activity, and visualizes its metabolic pathway and potential downstream signaling effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of hordenine and its interactions with the monoaminergic system.

Introduction

Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as various xenobiotics. The two main isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets for the treatment of neurological and psychiatric disorders. Selective MAO-B inhibitors, for instance, are utilized in the management of Parkinson's disease to enhance dopaminergic neurotransmission.

Hordenine (N,N-dimethyltyramine) has been identified as a compound that interacts with the monoaminergic system. While some sources describe it as a MAO-B inhibitor, scientific literature primarily characterizes it as a selective substrate for this enzyme isoform. This distinction is critical for understanding its mechanism of action and potential therapeutic applications. This whitepaper aims to consolidate the existing scientific knowledge on this compound's interaction with MAO-B, providing a detailed technical overview for the scientific community.

Quantitative Data on Hordenine and MAO-B Interaction

The primary quantitative data defining the interaction of hordenine with MAO-B comes from studies on rat liver mitochondrial MAO. These studies have established hordenine as a selective substrate for MAO-B, with no significant deamination by MAO-A.[1]

Table 1: Michaelis-Menten Kinetic Parameters for Hordenine with Rat Liver MAO-B

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |

| Hordenine | 479 µM | 128 nmol/mg protein/h | Barwell et al., 1989[1] |

| Tyramine (for comparison) | 144 µM | 482 nmol/mg protein/h | Barwell et al., 1989[1] |

Experimental Protocols

This section outlines a generalized experimental protocol for determining the substrate kinetics of a compound like hordenine with MAO-B. This protocol is a composite based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

In Vitro MAO-B Substrate Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of this compound with MAO-B.

Materials:

-

This compound

-

Recombinant human or purified animal (e.g., rat liver) MAO-B enzyme

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Peroxidase (e.g., horseradish peroxidase)

-

A suitable peroxidase substrate that produces a fluorescent or colorimetric signal upon oxidation (e.g., Amplex Red)

-

A known MAO-B substrate for positive control (e.g., benzylamine or tyramine)

-

A selective MAO-B inhibitor for negative control (e.g., selegiline)

-

Microplate reader (fluorometric or spectrophotometric)

-

96-well black microplates (for fluorescent assays)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to achieve a range of final concentrations for the assay (e.g., 0-1000 µM).

-

Reconstitute the MAO-B enzyme in phosphate buffer to the manufacturer's recommended concentration.

-

Prepare a reaction mixture containing the peroxidase and its substrate in phosphate buffer.

-

-

Assay Protocol:

-

To each well of the microplate, add a specific volume of the this compound dilution.

-

Include control wells:

-

No substrate control: buffer only.

-

Positive control: a known MAO-B substrate at a concentration near its Km.

-

Inhibitor control: pre-incubate the MAO-B enzyme with a selective inhibitor before adding the positive control substrate.

-

-

Initiate the reaction by adding the MAO-B enzyme to each well.

-

Immediately add the reaction mixture containing the peroxidase and its substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in signal) for each this compound concentration.

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Hordenine by MAO-B

The following diagram illustrates the oxidative deamination of hordenine by MAO-B.

Caption: Oxidative deamination of hordenine by MAO-B.

Experimental Workflow for MAO-B Substrate Assay

This diagram outlines the key steps in an in vitro assay to determine the kinetic parameters of a potential MAO-B substrate.

References

Pharmacokinetics of Hordenine and its Sulfate Metabolite in Animal Models: A Technical Guide

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in various plants, including sprouting barley.[1][2] It is structurally related to the sympathomimetic amine tyramine and has been investigated for its pharmacological effects.[1] In animal models, particularly in horses, hordenine has been shown to produce transient sympathomimetic effects, such as increased heart and respiratory rates, when administered intravenously.[3][4] However, these effects are not observed with oral administration at similar doses. Understanding the pharmacokinetic profile of hordenine, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for interpreting its pharmacological activity and potential applications. A significant aspect of its metabolism is the formation of hordenine sulfate. This guide provides a detailed overview of the current knowledge on the pharmacokinetics of hordenine and its sulfate conjugate in animal models, with a focus on quantitative data and experimental methodologies.

Pharmacokinetic Parameters of Hordenine in Horses

The most comprehensive in vivo pharmacokinetic data for hordenine comes from studies conducted in horses. These studies have characterized its disposition following both intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Hordenine in Horses Following a Single 2.0 mg/kg Dose

| Parameter | Intravenous (IV) Administration | Oral Administration |

| Cmax (Plasma) | ~1.0 µg/mL | ~0.15 - 0.17 µg/mL |

| Tmax (Plasma) | Immediate | ~1 hour |

| Plasma Half-Life | α-phase: ~3 minutesβ-phase: ~35 minutes | Slower, multi-exponential decline |

| Bioavailability | N/A | ~100% |

| Peak Urinary Conc. | ~400 µg/mL (free & conjugated) | ~200 µg/mL (free & conjugated) |

-

Cmax : Maximum plasma concentration

-

Tmax : Time to reach maximum plasma concentration

Experimental Protocols

Pharmacokinetic Study in Horses

This protocol outlines the methodology used to determine the pharmacokinetic parameters of hordenine in horses.

1. Animal Model and Dosing:

-

Species: Horse

-

Sample Size: Ten horses for intravenous studies and four for oral studies.

-

Intravenous (IV) Administration: Hordenine was administered as a rapid intravenous injection at a dosage of 2.0 mg/kg of body weight.

-

Oral Administration: Hordenine was administered by stomach tube at a dosage of 2.0 mg/kg of body weight.

2. Sample Collection:

-

Blood Sampling: Blood samples were collected at predetermined time intervals following administration to measure plasma concentrations of hordenine.

-

Urine Sampling: Urine samples were collected to determine the concentrations of free and conjugated hordenine. Total urinary concentrations were measured, peaking at approximately 400 µg/mL after IV injection and 200 µg/mL after oral administration.

3. Bioanalytical Method:

-

The specific analytical method for the horse study is not detailed in the provided search results, but it is typically a validated chromatographic method like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for the quantification of hordenine and its metabolites in plasma and urine.

References

Hordenine Sulfate and the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a phenethylamine alkaloid found in various plants, has garnered interest for its potential sympathomimetic properties. This technical guide provides an in-depth analysis of the effects of hordenine sulfate on the sympathetic nervous system. It consolidates quantitative data from various studies, details key experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. This compound primarily exerts its effects through three main mechanisms: inhibition of norepinephrine reuptake, weak agonism at adrenergic receptors, and inhibition of monoamine oxidase-B (MAO-B). These actions collectively lead to an increase in synaptic norepinephrine levels, resulting in sympathomimetic effects such as increased heart rate and blood pressure. This document aims to be a comprehensive resource for researchers and professionals in drug development exploring the pharmacological profile of this compound.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid structurally related to the biogenic amine tyramine.[1] It is commonly found in germinated barley, from which it derives its name (Hordeum vulgare), as well as other plants.[1] Its structural similarity to norepinephrine has led to investigations into its effects on the sympathetic nervous system. Hordenine is often sold as a dietary supplement, with claims of stimulant and weight loss properties.[1] This guide focuses on the pharmacological actions of its sulfate salt, this compound, on the sympathetic nervous system, providing a technical overview of its mechanisms of action, quantitative pharmacological data, and the experimental protocols used to elucidate these effects.

Mechanism of Action

This compound's sympathomimetic effects are primarily attributed to its influence on norepinephrine (NE) neurotransmission. It acts as an indirectly acting adrenergic agent through a multi-faceted mechanism:

-

Norepinephrine Reuptake Inhibition: Hordenine inhibits the norepinephrine transporter (NET), leading to an accumulation of NE in the synaptic cleft.[1][2] This potentiation of noradrenergic signaling is a key contributor to its sympathomimetic effects.

-

Adrenergic Receptor Interaction: Hordenine displays weak agonist activity at certain adrenergic receptors, directly stimulating them to a lesser extent compared to endogenous catecholamines.

-

Monoamine Oxidase-B (MAO-B) Inhibition: Hordenine is a selective substrate for MAO-B, an enzyme responsible for the degradation of norepinephrine. Its interaction with MAO-B can lead to a further increase in norepinephrine levels.

These mechanisms are interconnected and contribute to the overall physiological response to hordenine administration.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of hordenine with its molecular targets.

Table 1: Monoamine Oxidase-B (MAO-B) Inhibition

| Parameter | Value | Species | Tissue | Reference |

| K_m_ | 479 µM | Rat | Liver | |

| V_max_ | 128 nmol/mg protein/h | Rat | Liver |

Table 2: Adrenergic Receptor Activity

| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |

| α_2A_ | EC_50_ | 690 µM | Human | cAMP Assay |

Signaling Pathways and Experimental Workflows

Hordenine's Mechanism of Action on a Noradrenergic Synapse

The following diagram illustrates the primary mechanisms by which hordenine enhances noradrenergic neurotransmission.

Experimental Workflow for Investigating Norepinephrine Reuptake Inhibition

This diagram outlines a typical experimental workflow to assess the norepinephrine reuptake inhibitory activity of a compound like hordenine.

Experimental Protocols

Monoamine Oxidase-B (MAO-B) Activity Assay

This protocol is adapted from studies investigating the interaction of amines with MAO-B.

-

Objective: To determine the kinetic parameters (K_m_ and V_max_) of hordenine as a substrate for MAO-B.

-

Materials:

-

Rat liver mitochondria (source of MAO-B)

-

This compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer

-

-

Procedure:

-

Prepare rat liver mitochondrial fractions by differential centrifugation.

-

Resuspend the mitochondrial pellet in phosphate buffer.

-

Set up reaction mixtures containing the mitochondrial preparation and varying concentrations of this compound in phosphate buffer.

-

Initiate the reaction and monitor the deamination of hordenine over time by measuring the change in absorbance at a specific wavelength (e.g., 250 nm for the formation of the corresponding aldehyde).

-

Calculate the initial reaction velocities for each hordenine concentration.

-

Determine K_m_ and V_max_ values by plotting the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is a generalized procedure based on standard neurotransmitter uptake assays.

-

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound for the norepinephrine transporter.

-

Materials:

-

Cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells)

-

This compound

-

Radiolabeled norepinephrine ([³H]-NE)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation cocktail and counter

-

-

Procedure:

-

Culture HEK293-hNET cells to confluency in appropriate multi-well plates.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in KRH buffer for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate norepinephrine uptake by adding a fixed concentration of [³H]-NE to each well.

-

Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition of [³H]-NE uptake for each hordenine concentration and determine the IC_50_ value by non-linear regression analysis.

-

In Vivo Cardiovascular Assessment in Rats

This protocol outlines a general procedure for evaluating the effects of this compound on blood pressure and heart rate in a conscious rat model.

-

Objective: To determine the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR).

-

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Saline solution (vehicle)

-

Telemetry system or tail-cuff method for blood pressure and heart rate monitoring

-

Intravenous (IV) or intraperitoneal (IP) injection equipment

-

-

Procedure:

-

Acclimate rats to the experimental setup to minimize stress-induced cardiovascular changes. For telemetry, this involves surgical implantation of the device and a recovery period. For the tail-cuff method, this involves training sessions.

-

Record baseline MAP and HR for a stable period.

-

Administer a single dose of this compound (e.g., via IV or IP injection) or vehicle. A range of doses should be tested in different groups of animals.

-

Continuously monitor and record MAP and HR for a defined period post-administration (e.g., 60-120 minutes) to capture the peak effect and duration of action.

-

Analyze the data to determine the change in MAP and HR from baseline for each dose group.

-

Construct dose-response curves to visualize the relationship between the this compound dose and the cardiovascular response.

-

Discussion and Future Directions

The available data indicates that this compound acts as a sympathomimetic agent primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, by inhibiting MAO-B and directly stimulating adrenergic receptors. The quantitative data, although limited, suggests that its potency as a norepinephrine reuptake inhibitor is a key determinant of its physiological effects.

For drug development professionals, hordenine's multiple mechanisms of action present both opportunities and challenges. Its ability to modulate noradrenergic signaling could be explored for conditions where increased sympathetic tone is desired. However, the lack of specificity may lead to off-target effects.

Future research should focus on:

-

Determining the precise K_i_ or IC_50_ values for hordenine at the human norepinephrine transporter to better quantify its potency.

-

Conducting comprehensive adrenergic receptor binding studies to fully characterize its affinity and selectivity profile across all α and β subtypes.

-

Performing detailed in vivo studies in various animal models to establish a clear dose-response relationship for its cardiovascular and other sympathomimetic effects.

-

Investigating the potential for drug-drug interactions, particularly with other sympathomimetics, MAO inhibitors, and antidepressants.

Conclusion

This compound exhibits clear sympathomimetic effects mediated through a combination of norepinephrine reuptake inhibition, MAO-B inhibition, and weak adrenergic receptor agonism. While the foundational mechanisms have been identified, further detailed quantitative and mechanistic studies are required to fully elucidate its pharmacological profile and assess its therapeutic potential and safety. This guide provides a comprehensive summary of the current understanding and a framework for future research in this area.

References

An In-depth Technical Guide on the Early Research of Hordenine and Tyramine Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a phenylethylamine alkaloid naturally occurring in plants like barley, is structurally related to the biogenic amine tyramine.[1] Early research into the pharmacological properties of hordenine often involved direct comparisons with tyramine, a well-known sympathomimetic agent. This technical guide delves into the foundational studies exploring the interaction between hordenine and tyramine, with a focus on their effects on monoamine oxidase (MAO) and adrenergic signaling. While recent research has begun to investigate hordenine sulfate, early studies primarily focused on the hordenine molecule itself.[2][3]

Core Interaction: Modulation of Adrenergic Signaling

Early investigations revealed that hordenine's primary mechanism of interaction with tyramine revolves around its influence on the sympathetic nervous system, particularly its effects on norepinephrine (NE) release and uptake. A pivotal study by Barwell et al. (1989) demonstrated that hordenine acts as an inhibitor of norepinephrine uptake.[4] This activity underlies its ability to potentiate the effects of norepinephrine while inhibiting the contractile responses induced by tyramine in isolated tissue preparations.

Unlike tyramine, hordenine on its own does not produce contractions in isolated rat vas deferens. However, at a concentration of 25 μM, hordenine was found to potentiate the contractile responses to submaximal doses of norepinephrine. Conversely, the same concentration of hordenine inhibited the contractile responses induced by tyramine. This suggests that while both compounds influence adrenergic pathways, their mechanisms of action are distinct. Hordenine appears to function as an indirect adrenergic agent, primarily by liberating stored norepinephrine.

Monoamine Oxidase (MAO) Interaction

A significant aspect of the hordenine-tyramine interaction lies in their shared metabolic pathway involving monoamine oxidase (MAO). Research has shown that hordenine is a selective substrate for MAO-B, the isoform of the enzyme predominantly found in the liver. In contrast, it is not a substrate for MAO-A, which is the primary isoform in the intestinal epithelium. This selectivity has implications for the bioavailability and systemic effects of dietary hordenine.

The kinetic parameters of hordenine and tyramine as substrates for rat liver MAO have been quantified, highlighting differences in their affinity and metabolism by the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data from early research on the interaction between hordenine, tyramine, and their effects on monoamine oxidase.

Table 1: Michaelis-Menten Constants for Rat Liver Monoamine Oxidase (MAO)

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) |

| Hordenine | 479 µM | 128 nmol (mg protein)-1 h-1 |

| Tyramine | 144 µM | 482 nmol (mg protein)-1 h-1 |

Data from Barwell et al. (1989).

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the interaction between hordenine and tyramine.

Deamination by Monoamine Oxidase

Objective: To determine the kinetic parameters of hordenine and tyramine as substrates for MAO.

Methodology:

-

Enzyme Preparation: Mitochondria were prepared from rat liver homogenates.

-

Assay: The deamination of hordenine and tyramine was measured by monitoring the production of p-hydroxyphenylacetaldehyde.

-

Incubation: The reaction mixture contained the mitochondrial preparation, the respective substrate (hordenine or tyramine) at varying concentrations, and a buffer solution.

-

Analysis: The rate of product formation was determined spectrophotometrically.

-

Inhibitor Studies: To determine the selectivity for MAO-A and MAO-B, experiments were repeated in the presence of selective irreversible inhibitors for each isoform.

Isolated Rat Vas Deferens Contraction Studies

Objective: To investigate the effects of hordenine on the contractile responses induced by tyramine and norepinephrine.

Methodology:

-

Tissue Preparation: Vasa deferentia were dissected from male rats and suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Drug Administration: Cumulative concentration-response curves were generated for tyramine and norepinephrine in the absence and presence of a fixed concentration of hordenine (25 µM).

-

Measurement: The isometric contractions of the vas deferens were recorded using a force transducer.

-

Denervation Studies: To confirm the mechanism of action, experiments were repeated on vasa deferentia from rats that had been chronically treated with guanethidine to induce chemical sympathectomy.

Visualizations

The following diagrams illustrate the key pathways and experimental logic described in the early research on hordenine and tyramine interactions.

Caption: Comparative metabolism of tyramine and hordenine by MAO-B.

Caption: Hordenine's modulation of tyramine and norepinephrine signaling.

Conclusion

Early research on the interaction between hordenine and tyramine established a clear pharmacological relationship centered on the modulation of the sympathetic nervous system. Hordenine's inhibitory effect on norepinephrine reuptake and its role as a selective MAO-B substrate differentiate its actions from those of tyramine. These foundational studies provide a critical framework for understanding the physiological effects of hordenine and its potential for drug development, particularly in areas concerning adrenergic signaling and monoamine metabolism. The distinct mechanisms of these two related compounds underscore the importance of detailed structure-activity relationship studies in pharmacology.

References

- 1. Hordenine - Wikipedia [en.wikipedia.org]

- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Hordenine Sulfate: A Technical Whitepaper on its Potential as a Gastrin Release Stimulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenylethylamine alkaloid, has demonstrated potent stimulatory effects on gastrin release in preclinical studies. This technical guide provides an in-depth analysis of the existing scientific evidence, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways. Notably, research has shown that hordenine, at a dose of 83 nM/kg, can increase gastrin release by approximately 60% in rat models. This effect is comparable to that of N-methyltyramine, another phenylethylamine derivative. The primary mechanism of action is believed to be its function as an indirectly acting adrenergic agent, leading to the release of norepinephrine, which in turn stimulates gastrin secretion from gastric G-cells via β2-adrenergic receptors. This whitepaper aims to consolidate the available data, present detailed experimental protocols derived from the literature, and visualize the proposed signaling cascades to facilitate further research and drug development efforts in the field of gastrointestinal endocrinology.

Introduction

Hordenine (N,N-dimethyltyramine) is a biogenic amine found in various plants, most notably in barley ( Hordeum vulgare )[1]. Structurally related to the trace amine tyramine, hordenine has been investigated for a range of pharmacological effects[1][2]. Among these, its potential to stimulate the release of the gastrointestinal hormone gastrin has emerged as a significant area of interest for researchers in gastroenterology and pharmacology[3][4]. Gastrin plays a crucial role in regulating gastric acid secretion, a fundamental process for digestion and gut health. The ability to modulate gastrin release holds therapeutic potential for conditions associated with hypochlorhydria or other digestive disorders.

This document serves as a comprehensive technical guide, summarizing the quantitative data on hordenine's effect on gastrin release, detailing the experimental methodologies used in key studies, and illustrating the proposed signaling pathways.

Quantitative Data on Gastrin Release

The primary quantitative evidence for hordenine's effect on gastrin release comes from a study that utilized a bioassay-guided isolation approach to identify gastrin-releasing stimulants in beer. The findings of this pivotal study are summarized below.

Table 1: Effect of Hordenine and Related Compounds on Gastrin Release in Rats

| Compound | Dose (nM/kg) | Change in Gastrin Release (%) |

| Hordenine | 83 | ~60% increase |

| N-Methyltyramine | 83 | ~58% increase |

| Tyramine | 83 | ~24% increase |

Data derived from a bioassay in anesthetized rats. The test compounds were orally administered.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following section outlines the protocol for assessing the in-vivo gastrin-releasing activity of compounds, as adapted from the key literature.

Animal Model and Preparation

-

Species: Male Donryu rats.

-

Anesthesia: Anesthetized to ensure a stable physiological state during the experiment.

-

Surgical Preparation: A catheter is inserted into the jugular vein for blood sampling.

Test Substance Administration

-

Route of Administration: Oral gavage to mimic physiological absorption.

-

Vehicle: The compound of interest (e.g., hordenine sulfate) is dissolved in a suitable vehicle, such as saline.

Blood Sampling and Gastrin Measurement

-

Sampling Time Points: Blood samples are collected at baseline (pre-administration) and at various time points post-administration to capture the dynamics of gastrin release.

-

Sample Processing: Blood samples are collected in chilled tubes containing aprotinin to prevent peptide degradation. Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Gastrin Assay: Plasma gastrin concentrations are determined using a specific and sensitive radioimmunoassay (RIA).

Experimental Workflow

The following diagram illustrates the general workflow for the in-vivo assessment of gastrin release.

Caption: Workflow for in-vivo gastrin release assessment.

Signaling Pathways

Hordenine is characterized as an indirectly acting adrenergic agent, which means it exerts its effects by causing the release of stored norepinephrine (NE) from sympathetic nerve endings. This released norepinephrine then acts on adrenergic receptors on target cells. In the context of gastrin release, the target cells are the G-cells located in the antrum of the stomach.

Proposed Mechanism of Action

The stimulation of gastrin release by hordenine is thought to occur through the following signaling cascade:

-

Norepinephrine Release: Hordenine triggers the release of norepinephrine from adrenergic nerve terminals in the gastric mucosa.

-

β2-Adrenergic Receptor Activation: The released norepinephrine binds to and activates β2-adrenergic receptors located on the surface of G-cells.

-

G-protein Signaling: Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.

-

Gastrin Release: The downstream signaling events ultimately lead to the exocytosis of gastrin-containing granules from the G-cells into the bloodstream.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for hordenine-induced gastrin release.

Caption: Hordenine's proposed signaling pathway for gastrin release.

This compound

While the primary research has focused on hordenine, it is important to consider its sulfate metabolite. Hordenine undergoes metabolism in the body, with this compound being a significant metabolite. Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound itself is an active stimulant of gastrin release. Further research is required to determine the pharmacological activity of this metabolite in the gastrointestinal system.

Conclusion and Future Directions

The available evidence strongly suggests that hordenine is a potent stimulant of gastrin release, acting via an indirect adrenergic mechanism. The quantitative data, although limited to a single dose in a rat model, provides a solid foundation for further investigation.

For drug development professionals and researchers, the following areas warrant further exploration:

-

Dose-Response Studies: A comprehensive dose-response relationship for hordenine and this compound on gastrin release needs to be established.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of hordenine and this compound are necessary to understand their absorption, distribution, metabolism, and excretion, particularly in relation to their effects on the gastrointestinal system.

-

In-Vitro Studies: Experiments using isolated G-cells or gastric mucosal preparations could provide more direct evidence of the signaling pathways involved and help to dissect the direct versus indirect effects of hordenine.

-

Human Studies: Ultimately, clinical trials are needed to evaluate the safety and efficacy of hordenine or its derivatives as potential therapeutic agents for modulating gastrin release in humans.

References

Hordenine: An In-depth Technical Guide on the Origins of a Tyramine N,N-dimethyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found across the plant kingdom, from common cereals to cacti and marine algae. Its biosynthetic origin lies in the amino acid tyrosine, which undergoes a series of enzymatic transformations to yield this N,N-dimethylated derivative of tyramine. This technical guide provides a comprehensive overview of the origins of hordenine, detailing its natural sources, biosynthetic pathway, and the key enzymes involved. Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and elucidation of its biosynthesis, and explores the signaling pathway through which hordenine exerts its pharmacological effects, primarily as a dopamine D2 receptor agonist.

Natural Occurrence and Distribution

Hordenine has been identified in a diverse range of plant species, highlighting its widespread yet sporadic distribution. First isolated from barley (Hordeum vulgare), from which it derives its name, hordenine is also found in significant concentrations in various cacti and marine algae.[1][2][3] The concentration of hordenine can vary considerably depending on the plant species, developmental stage, and environmental conditions.

Data Presentation: Hordenine Concentration in Various Plant Species

The following table summarizes the quantitative data on hordenine concentrations found in different plant sources.

| Plant Species | Family | Plant Part | Hordenine Concentration | Reference(s) |

| Hordeum vulgare (Barley) | Poaceae | Seedlings | Up to 0.2% (2000 µg/g) | |

| Trichocereus candicans (Echinopsis candicans) | Cactaceae | Whole plant | 0.5 - 5.0% of total alkaloid content | |

| Coryphantha vivipara var. arizonica | Cactaceae | Whole plant | Present (sole detectable alkaloid) | [4] |

| Ariocarpus retusus | Cactaceae | Whole plant | Present | [5] |

| Phyllophora nervosa | Phyllophoraceae | Thallus | 39.66 µg/g (Şile) - 1.15 mg/g (Dardanelle) | |

| Gelidium crinale | Gelidiaceae | Thallus | 9.54 µg/g | |

| Gigartina stellata (Mastocarpus stellatus) | Gigartinaceae | Thallus | Present | |

| Ahnfeltia paradoxa | Ahnfeltiaceae | Thallus | Present |

Biosynthesis of Hordenine

The biosynthesis of hordenine proceeds from the amino acid L-tyrosine through a two-step enzymatic process involving decarboxylation and subsequent N-methylation.

Biosynthetic Pathway

The established biosynthetic pathway for hordenine is as follows:

-

Decarboxylation of L-tyrosine: The pathway initiates with the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase.

-

Stepwise N-methylation of Tyramine: Tyramine then undergoes two successive methylation steps to form hordenine.

-

The first methylation converts tyramine to N-methyltyramine.

-

The second methylation of N-methyltyramine yields the final product, hordenine (N,N-dimethyltyramine).

-

Both methylation steps utilize S-adenosyl-L-methionine (SAM) as the methyl group donor and are catalyzed by distinct N-methyltransferase enzymes.

Enzymology

In barley, two distinct S-adenosylmethionine-dependent N-methyltransferases are responsible for the sequential methylation of tyramine. These enzymes have been separated and characterized, demonstrating different biochemical properties. While the specific protein sequences for both tyramine N-methyltransferases in Hordeum vulgare are not definitively available in public databases, a gene for an N-methyltransferase has been identified in the barley genome (GenBank accession: U54767.1). Further research is required to conclusively link this sequence to hordenine biosynthesis.

Visualization of the Hordenine Biosynthetic Pathway

Caption: Biosynthetic pathway of hordenine from L-tyrosine.

Experimental Protocols

Extraction and Quantification of Hordenine from Plant Material using HPLC